

# Off-Target Effects of 4-Chlorokynurenine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chlorokynurenine

Cat. No.: B1664160

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## Abstract

**4-Chlorokynurenine** (4-Cl-KYN), also known as AV-101, is a prodrug developed primarily to deliver its active metabolite, 7-chlorokynurenic acid (7-Cl-KYNA), to the central nervous system. 7-Cl-KYNA is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine co-agonist site, which is the intended on-target mechanism of action for its investigation in neurological and psychiatric disorders. While 4-Cl-KYN itself demonstrates a favorable off-target profile with minimal interaction with a broad range of receptors and enzymes, its metabolites exhibit notable off-target activities. This technical guide provides an in-depth analysis of the known off-target effects of 4-Cl-KYN and its primary metabolites, presenting quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.

## Introduction

**4-Chlorokynurenine** is an orally active small molecule that readily crosses the blood-brain barrier.<sup>[1]</sup> In the brain, it is converted by kynurenine aminotransferases (KATs) within astrocytes to 7-Cl-KYNA, a high-affinity antagonist of the NMDA receptor's glycine binding site.<sup>[1][2]</sup> This targeted mechanism has been the rationale for its development as a potential therapeutic for conditions such as treatment-resistant depression and neuropathic pain.<sup>[1][3]</sup> However, a comprehensive understanding of a drug candidate's safety and full pharmacological profile

requires a thorough investigation of its off-target interactions. This guide focuses on these unintended effects, which primarily arise from its metabolic products.

The metabolism of 4-Cl-KYN is not limited to the formation of 7-Cl-KYNA. Two other key metabolites have been identified with distinct biological activities: 4-chloro-3-hydroxyanthranilic acid (4-Cl-3-HAA) and N-acetyl-**4-chlorokynurenine** (ac-4-Cl-KYN).<sup>[1][4]</sup> 4-Cl-3-HAA is a potent inhibitor of 3-hydroxyanthranilate oxidase (3HAO), an enzyme in the kynurenine pathway, while ac-4-Cl-KYN has been shown to inhibit renal and hepatic organic anion transporters (OATs).<sup>[1][2][4]</sup> This document will detail these off-target interactions, providing the available quantitative data and the experimental context in which they were determined.

## Off-Target Profile of 4-Chlorokynurenine (Parent Compound)

In vitro screening has indicated that 4-Cl-KYN has a clean off-target profile. A comprehensive receptor binding screen demonstrated a lack of significant affinity for a wide array of receptors, ion channels, and transporters at concentrations up to 10  $\mu$ M.<sup>[4][5]</sup> Additionally, studies have shown that 4-Cl-KYN does not inhibit or induce major human cytochrome P450 (CYP450) isoforms, suggesting a low potential for drug-drug interactions via this common metabolic pathway.<sup>[5]</sup>

### Quantitative Data: Off-Target Binding and Enzyme Inhibition (4-Cl-KYN)

Target Class	Specific Target(s)	Compound	Result	Reference
Receptors, Ion Channels, Transporters	Broad Panel (Specifics in Supplemental Data of cited source)	4-Cl-KYN	No significant binding (<10 $\mu$ M)	<sup>[4][5]</sup>
Metabolic Enzymes	Major human Cytochrome P450 isoforms	4-Cl-KYN	No significant inhibition or induction	<sup>[5]</sup>

## Off-Target Effects of 4-Cl-KYN Metabolites

The primary off-target effects associated with 4-Cl-KYN administration stem from the actions of its metabolites.

### 4-Chloro-3-hydroxyanthranilic Acid (4-Cl-3-HAA): Inhibition of 3-Hydroxyanthranilate Oxidase (3HAO)

4-Cl-KYN can be metabolized to 4-Cl-3-HAA.[1] This metabolite is a potent, competitive inhibitor of 3-hydroxyanthranilate oxidase (3HAO), a key enzyme in the kynurenine pathway that converts 3-hydroxyanthranilic acid to quinolinic acid, an endogenous NMDA receptor agonist and neurotoxin.[1][6] The inhibition of 3HAO by 4-Cl-3-HAA reduces the production of quinolinic acid, an effect that may have therapeutic implications in neurodegenerative diseases.[1][6] The inhibition is potent and has been characterized as a mechanism-based inactivation, where the inhibitor stimulates the oxidation of the enzyme's active site Fe(II) to an inactive Fe(III) state.[7]

### N-acetyl-4-chlorokynurenine (ac-4-Cl-KYN): Inhibition of Organic Anion Transporters (OATs)

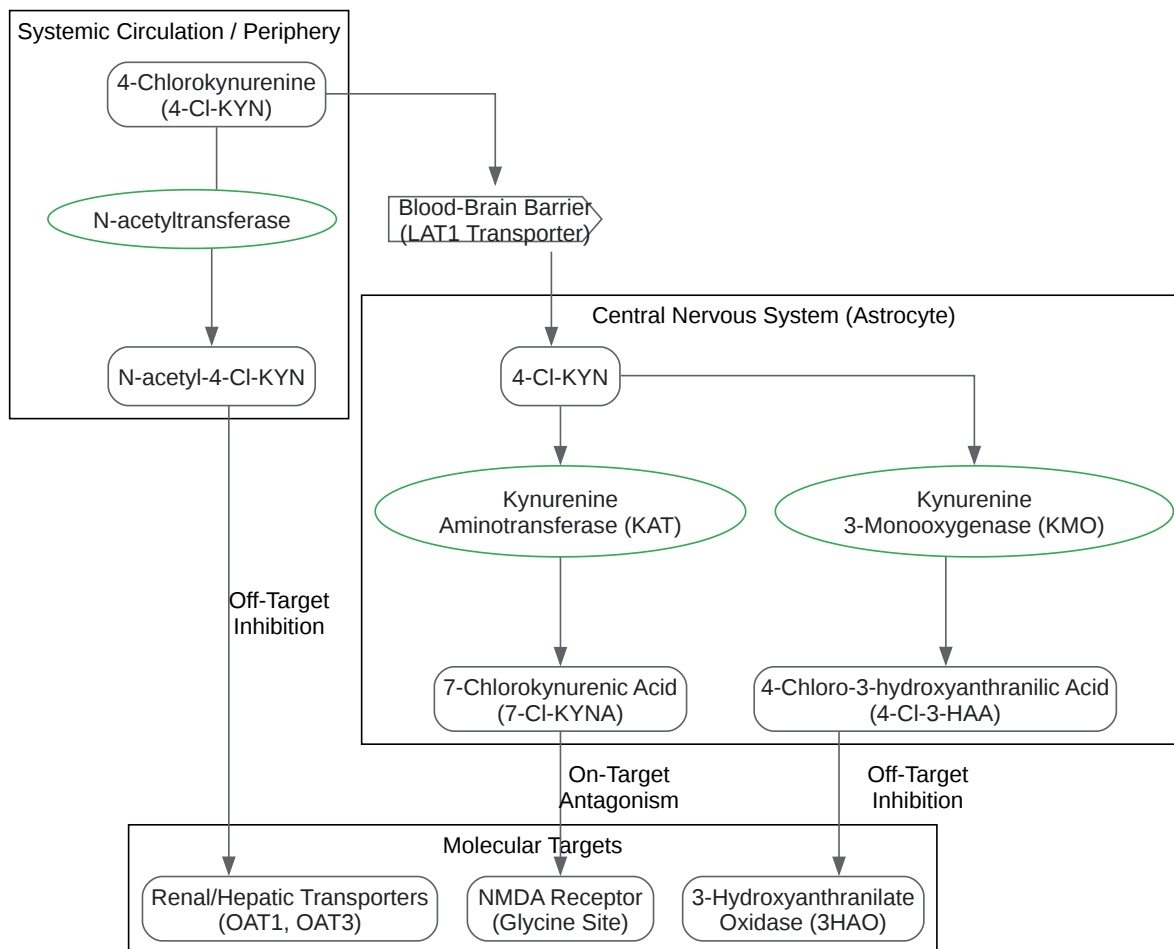
A novel metabolite, N-acetyl-4-Cl-KYN, has been identified and found to inhibit renal and hepatic transporters.[4] Specifically, it inhibits Organic Anion Transporter 1 (OAT1, SLC22A6) and Organic Anion Transporter 3 (OAT3, SLC22A8).[2][4] These transporters are crucial for the excretion of a wide range of endogenous compounds and xenobiotics, including many drugs. Inhibition of OAT1 and OAT3 by ac-4-Cl-KYN could therefore lead to drug-drug interactions by impairing the clearance of co-administered medications that are substrates for these transporters.[4]

## Quantitative Data: Off-Target Effects of Metabolites

Target Enzyme/Transporter	Metabolite	Activity	Quantitative Value (Ki / IC50)	Reference
3-Hydroxyanthranilate Oxidase (3HAO)	4-Chloro-3-hydroxyanthranilic acid	Competitive Inhibition	Apparent Ki: 6 nM	[1]
Organic Anion Transporter 1 (OAT1)	N-acetyl-4-chlorokynurenine	Inhibition	IC50: 1.5 ± 0.2 µM	[4]
Organic Anion Transporter 3 (OAT3)	N-acetyl-4-chlorokynurenine	Inhibition	IC50: 1.2 ± 0.1 µM	[4]

## Signaling Pathways and Metabolic Relationships

The following diagrams illustrate the metabolic conversion of 4-Cl-KYN and the subsequent on-target and off-target interactions of its metabolites.



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Caption: Metabolism and activity of 4-Cl-KYN and its metabolites.

## Experimental Methodologies

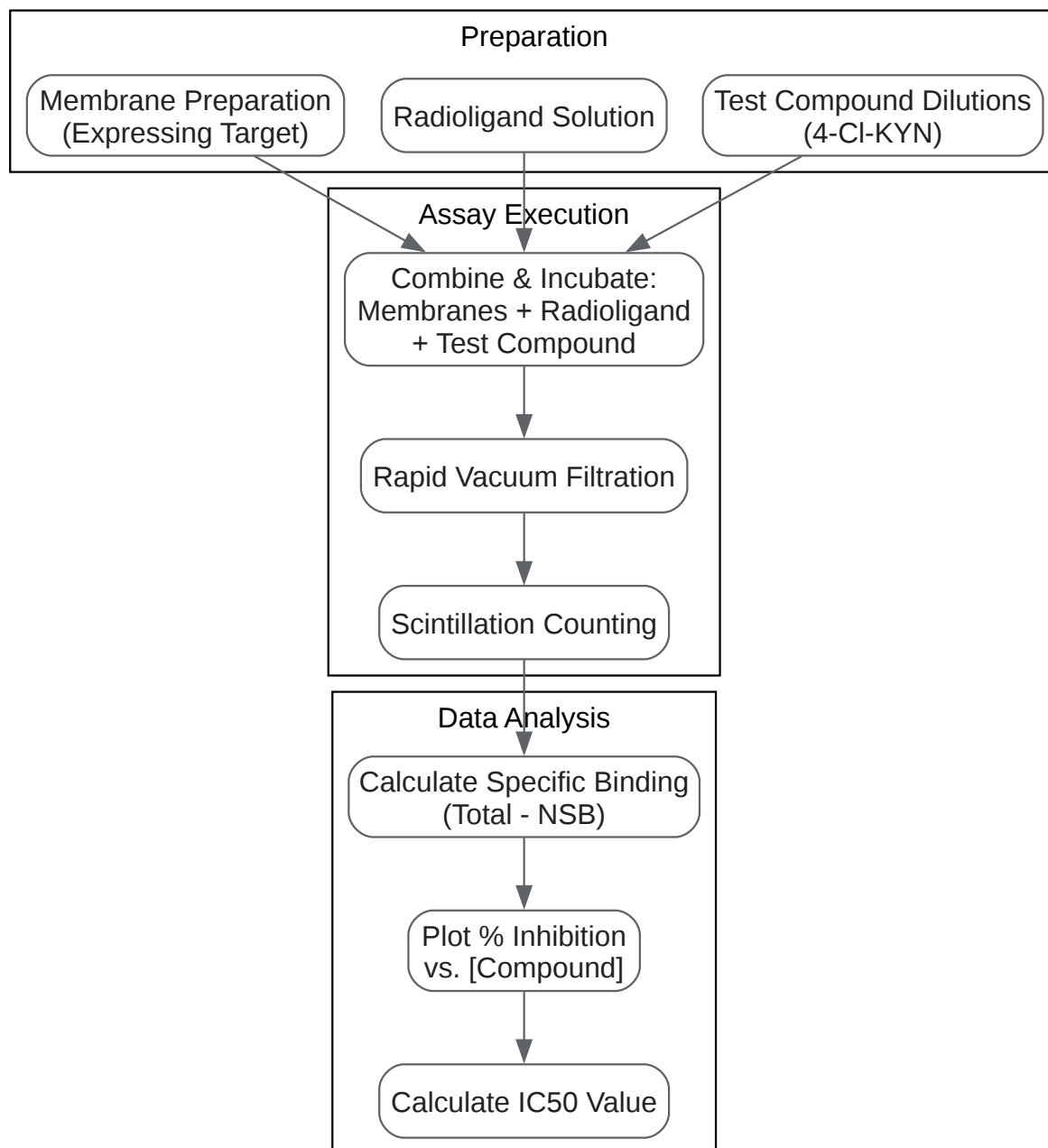
This section details the protocols for the key experiments cited in this guide for identifying and quantifying the off-target effects of 4-Cl-KYN and its metabolites.

### Off-Target Receptor Binding Assay (General Protocol)

This methodology is based on standard radioligand binding assays used for broad screening of compound interactions with a panel of receptors, transporters, and ion channels.

- **Membrane Preparation:** Membranes are prepared from cell lines stably expressing the target receptor or from specific tissue homogenates (e.g., rat brain cortex). Cells or tissues are homogenized in a cold lysis buffer, followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in a suitable buffer, often with a cryoprotectant for storage at -80°C. Protein concentration is determined using a standard assay (e.g., BCA assay).
- **Competition Binding Assay:** The assay is typically performed in a 96-well plate format.
  - To each well, the following are added: the prepared membrane suspension, a known concentration of a specific radioligand for the target, and varying concentrations of the test compound (4-Cl-KYN).
  - **Total Binding:** Wells containing membranes and radioligand only.
  - **Non-specific Binding (NSB):** Wells containing membranes, radioligand, and a high concentration of a known, non-labeled competitor to saturate all specific binding sites.
- **Incubation:** The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.
- **Separation of Bound and Free Ligand:** The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine). This separates the membrane-bound radioligand from the unbound radioligand. Filters are washed multiple times with ice-cold wash buffer.
- **Quantification:** The radioactivity trapped on the filters is measured using a scintillation counter.

- **Data Analysis:** Specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as percent specific binding versus the log concentration of the test compound. An IC<sub>50</sub> value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined using non-linear regression analysis.



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